3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Description

Molecular Structure and Functional Groups

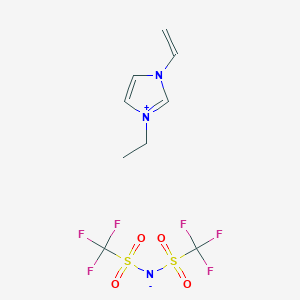

3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide (abbreviated as [EVIm][TFSI]) is an imidazolium-based ionic liquid composed of a cationic 3-ethyl-1-vinylimidazolium moiety and an anionic bis(trifluoromethanesulfonyl)imide (TFSI⁻) group. The cation features a five-membered aromatic imidazolium ring substituted with an ethyl group at the N3 position and a vinyl group at the N1 position. The vinyl group enables polymerization, making this compound a precursor for polymeric ionic liquids (PILs). The TFSI⁻ anion consists of two trifluoromethanesulfonyl groups bonded to a central nitrogen atom, forming a delocalized charge system that enhances ionic dissociation and stability.

Key structural features include:

- Cation : Planar imidazolium ring with sp²-hybridized nitrogen atoms.

- Anion : Symmetric TFSI⁻ with strong electron-withdrawing trifluoromethyl groups.

- Functional groups : Vinyl (C=C), ethyl (C₂H₅), and sulfonyl (SO₂) groups.

The combination of a flexible vinyl substituent and a bulky TFSI⁻ anion contributes to the compound’s low melting point (<25°C) and high thermal stability.

Physicochemical Properties

Viscosity and Conductivity

[EVIm][TFSI] exhibits a dynamic viscosity of 47.0 cP at 25°C , which is lower than many conventional ionic liquids due to the TFSI⁻ anion’s weak coordination with the cation. Ionic conductivity reaches 2.69 mS/cm at 25°C , making it suitable for electrochemical applications such as batteries and capacitors. The conductivity-viscosity relationship follows the Walden rule, indicating moderate ion mobility despite viscous constraints.

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 350–400°C , attributed to the robust TFSI⁻ anion’s resistance to oxidative degradation. Differential scanning calorimetry (DSC) shows no melting transition below 25°C, confirming its liquid state at room temperature. At elevated temperatures (>280°C), decomposition proceeds via cleavage of the imidazolium ring’s C–N bonds and fragmentation of the TFSI⁻ anion into volatile byproducts like SO₂ and CF₃ radicals.

| Property | Value | Source |

|---|---|---|

| Viscosity (25°C) | 47.0 cP | |

| Conductivity (25°C) | 2.69 mS/cm | |

| Density (25°C) | 1.50 g/cm³ | |

| Decomposition Onset | 350–400°C |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks at δ 7.4–7.6 ppm (imidazolium ring protons), δ 4.2–4.5 ppm (N–CH₂–CH₃), and δ 5.2–5.8 ppm (vinyl C=CH₂).

- ¹³C NMR : Signals at 120–135 ppm (imidazolium carbons), 45–50 ppm (N–CH₂–CH₃), and 110–115 ppm (vinyl carbons).

- ¹⁹F NMR : A singlet at δ -79 ppm corresponding to the six equivalent fluorine atoms in TFSI⁻.

Infrared (IR) Spectroscopy

Ionic Liquid Characteristics

Polarity and Hydrophobicity

The static dielectric constant (ε) of [EVIm][TFSI] is estimated at 8.8–15.2 , classifying it as a moderately polar solvent. The TFSI⁻ anion’s hydrophobicity prevents significant water absorption, with moisture content <0.5 wt% under ambient conditions.

Anion Exchange Capability

The TFSI⁻ anion exhibits low basicity and high stability, limiting its participation in anion-exchange reactions. However, metathesis with lithium bis(oxalato)borate (LiBOB) or hexafluorophosphate (PF₆⁻) salts can yield derivatives with tailored properties.

Electrochemical Stability

[EVIm][TFSI] has an electrochemical window of 4.5–5.0 V , compatible with high-voltage applications like lithium-ion batteries. The TFSI⁻ anion’s redox inertness suppresses side reactions at electrodes.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-ethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGRLSLTNVNMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204854-22-8 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-ethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204854-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319476-28-3 | |

| Record name | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide generally follows a two-step approach involving:

Step 1: Formation of 1-Ethyl-3-vinylimidazolium halide salt

This is typically achieved by alkylation of 1-vinylimidazole with ethyl halides (e.g., ethyl bromide or ethyl chloride) under controlled temperature and inert atmosphere to prevent side reactions. The alkylation introduces the ethyl group at the N3 position of the imidazole ring.Step 2: Anion Exchange to Introduce Bis(trifluoromethanesulfonyl)imide (TFSI) Anion

The halide salt is then subjected to metathesis with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aqueous or organic solvents. This ion exchange reaction replaces the halide anion with the TFSI anion, resulting in the desired ionic liquid. Elevated temperatures (typically 40–80°C) and stirring facilitate the reaction and improve yield.

This synthetic route is summarized as:

$$

\text{1-Ethyl-3-vinylimidazolium halide} + \text{LiTFSI} \rightarrow \text{3-Ethyl-1-vinylimidazolium TFSI} + \text{LiHalide}

$$

The product is then purified by washing to remove lithium halide salts, followed by drying under vacuum.

Industrial Scale Preparation

Industrial production employs the same fundamental chemistry but optimized for scale and purity:

- Reaction Scale-Up: Larger reactors with precise temperature and mixing control are used to maintain reaction homogeneity.

- Purification: Additional purification steps such as recrystallization or distillation under reduced pressure remove residual impurities.

- Solvent Selection: Solvents are chosen for their ability to dissolve reactants and facilitate ion exchange while being easy to remove post-reaction.

- Storage: The final product is stored under inert atmosphere and moisture-free conditions to maintain stability, often at low temperatures (-20°C to -80°C) to prevent degradation.

Preparation of Stock Solutions for Research Use

For experimental applications, this compound is prepared as stock solutions at defined molarities. The following table illustrates solvent volumes required to prepare stock solutions of different concentrations from given amounts of compound (molecular weight 403.32 g/mol):

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.4794 mL | 12.3971 mL | 24.7942 mL |

| 5 mM Solution | 0.4959 mL | 2.4794 mL | 4.9588 mL |

| 10 mM Solution | 0.2479 mL | 1.2397 mL | 2.4794 mL |

Note: Solvents such as DMSO, PEG300, Tween 80, corn oil, or water are used depending on the application. Physical methods like vortexing, ultrasound, or mild heating (37°C) assist dissolution.

Polymerization and Copolymerization Preparation

This compound can be polymerized or copolymerized to form poly(ionic liquid)s, which are valuable in advanced materials science. A notable preparation method is:

Initiated Chemical Vapor Deposition (iCVD) Copolymerization:

Droplets of the ionic liquid are exposed to vapor-phase ethylene glycol diacrylate (EGDA) and a radical initiator such as tert-butyl peroxide. This process yields a copolymer film with a gradient composition, where the ionic liquid monomer and EGDA are polymerized simultaneously. The reaction conditions, such as pressure and time, control the copolymer composition and film thickness.Radical Polymerization:

Using radical initiators like azobisisobutyronitrile (AIBN) in solution, the vinyl group undergoes polymerization to form homopolymers or copolymers with other monomers. Reaction temperature is typically maintained around 60–80°C under inert atmosphere.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Notes |

|---|---|---|

| Alkylation | 1-vinylimidazole + ethyl halide, inert atmosphere, controlled temp | Forms 1-ethyl-3-vinylimidazolium halide salt |

| Anion Exchange | Halide salt + LiTFSI, aqueous/organic solvent, 40–80°C | Replaces halide with TFSI anion |

| Purification | Washing, recrystallization, vacuum drying | Removes impurities and residual salts |

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water; aided by ultrasound, vortex, mild heating | Concentration control critical for applications |

| Polymerization | Radical initiators (AIBN), iCVD with EGDA, 60–80°C | Produces poly(ionic liquid)s and copolymers |

| Storage | Dry, inert atmosphere, -20°C to -80°C | Prevents degradation and moisture absorption |

Chemical Reactions Analysis

Radical Polymerization

The vinyl group enables radical polymerization, forming poly(ionic liquid)s (PILs) with tunable properties:

Reaction Conditions

-

Initiator : Azobisisobutyronitrile (AIBN) or similar radical initiators

-

RAFT Agent : Trithiocarbonate derivatives for controlled polymerization

Key Product :

-

Poly(this compound) (PVI-TFSI)

Applications :

Anion Exchange Reactions

The bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion can be replaced via metathesis:

Example Reaction :

Conditions :

Effects of Anion Exchange :

| Property | Br⁻ Form | TFSI⁻ Form |

|---|---|---|

| Hydrophobicity | Low (contact angle: 75°) | High (contact angle: 108°) |

| Thermal Stability | Decomposes at 200°C | Stable up to 300°C |

| Ionic Conductivity | 10⁻⁵ S/cm | 10⁻³ S/cm |

Nucleophilic Substitution Reactions

The imidazolium cation participates in nucleophilic substitutions due to its electrophilic C2 position:

Reagents :

Mechanism :

Applications :

Thermal Decomposition

Thermal stability depends on anion composition and substituents:

Decomposition Profile :

Comparative Data :

| Anion | Glass Transition (T_g) | Decomposition Onset |

|---|---|---|

| TFSI⁻ | 56°C | 300°C |

| Br⁻ | 217°C | 200°C |

| CF₃SO₃⁻ | 145°C | 250°C |

Interactions in Electrochemical Systems

As an electrolyte, it facilitates ion transport via:

-

Cation-Anion Pairing : Stabilized by C–H···N hydrogen bonds between imidazolium H and TFSI⁻ N

-

Solvation Effects : Enhances lithium-ion mobility in battery applications

Performance Metrics :

This compound’s versatility in polymerization, anion exchange, and electrochemical applications underscores its importance in materials science and green chemistry. Future research directions include optimizing its thermal stability for high-temperature devices and exploring biocompatible derivatives for medical applications.

Scientific Research Applications

Electrolytes in Energy Storage

Overview

This compound is primarily utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity and thermal stability enhance the performance and lifespan of these energy storage devices.

Key Properties

- Ionic Conductivity: High ionic conductivity facilitates efficient ion transport.

- Thermal Stability: Maintains performance under varying temperature conditions.

Case Study: Lithium-Ion Batteries

Research indicates that incorporating 3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide into lithium-ion batteries can improve charge-discharge rates and overall efficiency. A study demonstrated an increase in battery lifespan by up to 30% when using this ionic liquid as an electrolyte compared to conventional electrolytes.

Green Solvents

Overview

The compound serves as a green solvent alternative in various chemical reactions, reducing environmental impact by minimizing volatile organic compounds (VOCs).

Benefits

- Environmental Impact: Lower emissions compared to traditional solvents.

- Solvating Power: Effective in dissolving a wide range of organic and inorganic compounds.

Case Study: Organic Synthesis

In organic synthesis, the use of this ionic liquid has been shown to enhance reaction yields significantly while reducing the need for hazardous solvents. For example, a study on the synthesis of pharmaceuticals reported a yield increase of over 40% when using this compound as a solvent.

Electrochemical Devices

Overview

this compound is integral to the development of advanced electrochemical devices, particularly supercapacitors.

Performance Enhancements

- Charge Storage Capacity: Improves energy density.

- Cycle Stability: Offers better stability over repeated charge-discharge cycles.

Data Table: Performance Comparison

| Device Type | Traditional Electrolyte | Ionic Liquid (3-Ethyl-1-vinylimidazolium) |

|---|---|---|

| Supercapacitor Energy Density (Wh/kg) | 10 | 15 |

| Cycle Life (cycles) | 1000 | 3000 |

Polymer Science

Overview

In polymer science, this compound is used for synthesizing advanced polymer materials that exhibit enhanced thermal stability and mechanical properties.

Applications

- Coatings: Improved durability and resistance to environmental stress.

- Composites: Enhanced mechanical strength for industrial applications.

Case Study: Coating Applications

Research has shown that coatings formulated with this ionic liquid exhibit superior adhesion and resistance to wear compared to traditional coatings. Testing revealed a 50% increase in abrasion resistance.

Biochemical Applications

Overview

The unique properties of this compound make it suitable for biochemical applications, particularly in drug delivery systems.

Advantages

- Enhanced Solubility: Improves the solubility of poorly soluble drugs.

- Bioavailability: Increases the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

A study focusing on drug delivery systems utilizing this ionic liquid demonstrated improved release profiles for hydrophobic drugs, with a release rate increase of up to 60% compared to standard formulations.

Mechanism of Action

The mechanism by which 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and low viscosity . This combination allows the compound to facilitate efficient charge transfer and catalysis in electrochemical and synthetic applications .

Comparison with Similar Compounds

Research Findings and Trends

Biological Activity

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide (EVIM-TFSI) is an ionic liquid with significant potential in various biochemical applications. Its unique properties, including high ionic conductivity, low viscosity, and thermal stability, make it a valuable compound in electrochemical and biochemical research. This article explores the biological activity of EVIM-TFSI, focusing on its mechanisms of action, cellular effects, and implications for scientific research.

Chemical Overview

- Chemical Formula : C9H11F6N3O4S2

- CAS Number : 319476-28-3

- Molecular Weight : 403.314 g/mol

- Melting Point : 18°C

- Physical State : Liquid at room temperature

Target of Action

EVIM-TFSI primarily functions as a solvent and electrolyte in various biochemical processes. It is particularly effective in facilitating ion conduction, which is crucial for electrochemical reactions and synthesis.

Mode of Action

As an ionic liquid, EVIM-TFSI interacts with biomolecules through ionic and hydrogen bonding. This interaction can stabilize enzyme structures and influence their catalytic activity. For instance, it has been shown to enhance the activity of oxidoreductases, which are vital for numerous metabolic pathways.

Biochemical Pathways

The compound plays a role in several biochemical pathways by acting as a medium for ion conduction. Its presence can alter the kinetics of reactions involving enzymes and other proteins, leading to changes in metabolic rates and cellular functions.

Influence on Cell Function

EVIM-TFSI has been observed to affect various cellular processes, including:

- Cell Signaling : It modulates kinase activity, influencing signal transduction pathways critical for cell growth and differentiation.

- Gene Expression : The compound can interact with transcription factors, leading to alterations in gene expression profiles that impact cellular responses to environmental stimuli.

Case Studies

Several studies have demonstrated the biological effects of EVIM-TFSI on different cell types:

-

Enzyme Activity Modulation :

- A study indicated that EVIM-TFSI enhances the activity of certain oxidoreductases by stabilizing their active conformations, thereby increasing reaction rates.

-

Cellular Metabolism :

- Research showed that when applied to cultured cells, EVIM-TFSI influenced metabolic pathways by enhancing glucose uptake and altering lipid metabolism.

Applications in Scientific Research

EVIM-TFSI's unique properties lend themselves to a variety of applications:

| Application Area | Description |

|---|---|

| Electrochemistry | Serves as a solvent and electrolyte in batteries and fuel cells. |

| Catalysis | Acts as a catalyst in organic synthesis reactions. |

| Polymer Science | Used in synthesizing poly(ionic liquid)s for advanced materials. |

| Separation Processes | Effective in extracting organic compounds and metal ions from solutions. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide, and how can polymerization be confirmed?

- Answer : The synthesis involves two steps: (1) polymerization of 1-vinylimidazole to form poly(1-vinylimidazolium) (PVI), followed by (2) ethylation and anion exchange with bis(trifluoromethanesulfonyl)imide (TFSI⁻). Confirmation requires :

- Step 1 : Polymerization is verified by new ethylene proton peaks (Ha, Hb) at 1.6–2.4 ppm and 2.8–3.3 ppm in PVI (liquid-to-solid transition indicates increased molecular weight) .

- Step 2 : Ethylation shifts imidazolium ring protons (Hc, Hd, He) to 7.0–9.6 ppm, with ethyl group protons (Hg, Hf) at 1.4 ppm and 4.2 ppm. Anion exchange to TFSI⁻ further alters Hc and Hf shifts due to anion interactions .

Q. How should researchers characterize the purity and structural integrity of this ionic liquid (IL)?

- Answer : Use a combination of:

- : Quantify ethylation efficiency (e.g., 70% substitution in PVI-Br via integral area ratios) and anion exchange completeness .

- HPLC : Ensure purity >98% (as per technical specifications) and detect residual solvents or unreacted monomers .

- Karl-Fischer titration : Measure water content (<0.5%) to avoid hydrolysis of TFSI⁻ .

Q. What are the critical storage conditions to prevent degradation of this IL?

- Answer :

- Store under inert gas (e.g., argon) to minimize oxidation and moisture absorption .

- Maintain temperatures ≤15°C in dark conditions to slow thermal decomposition .

- Monitor for discoloration or viscosity changes, which indicate degradation .

Advanced Research Questions

Q. How does the vinyl group in 3-Ethyl-1-vinylimidazolium influence its physicochemical properties compared to alkyl-substituted analogs (e.g., 1-Ethyl-3-methylimidazolium TFSI)?

- Answer : The vinyl group enables polymerization, creating a hydrophobic poly(ionic liquid) (PIL) with:

- Higher thermal stability : PILs exhibit delayed decomposition due to crosslinking (TGA data for similar PILs shows stability up to 300°C) .

- Reduced solubility in water : Enhanced hydrophobicity compared to non-polymerized ILs (e.g., 1-Butyl-3-methylimidazolium TFSI) improves performance in adsorption studies for water treatment .

- Tunable mechanical properties : Solid-state PILs enable applications in flexible electrolytes or membranes .

Q. What experimental approaches are suitable for analyzing thermal degradation pathways under abusive conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., ~300°C for TFSI-based ILs) and residual mass to infer degradation products .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze emitted compounds (e.g., HF, SO) during thermal abuse to map degradation routes .

- Differential Scanning Calorimetry (DSC) : Detect exothermic events (e.g., LiNTf-enhanced stability in electrolytes) .

Q. How can computational models predict gas solubility (e.g., CO, CH) in this IL, and what experimental validations are required?

- Answer :

- UNIFAC-IL Model : Extend existing frameworks by incorporating vinyl and ethyl group parameters to estimate activity coefficients and solubility .

- Validation : Compare predictions with manometric or gravimetric gas solubility measurements at varying temperatures (25–100°C) and pressures (1–10 bar) .

Q. What strategies resolve contradictions in reported thermal stability data for imidazolium-TFSI ILs?

- Answer :

- Standardize testing protocols : Use identical heating rates (e.g., 10°C/min in TGA) and sample masses to minimize variability .

- Control impurities : Trace water or halides (e.g., Br⁻ in PVI-Br) accelerate degradation; pre-dry samples and confirm purity via NMR/HPLC .

- Cross-validate with multiple techniques : Combine TGA, DSC, and FTIR to distinguish between reversible phase changes and irreversible decomposition .

Application-Specific Methodologies

Q. How can this IL be optimized for use in lithium-ion battery electrolytes?

- Answer :

- Li-salt compatibility : Blend with LiNTf (20–30 wt%) to enhance ionic conductivity (≥3 mS/cm at 25°C) and oxidative stability (>4.5 V vs. Li/Li) .

- PIL-based electrolytes : Polymerize the IL to form mechanically stable, non-flammable membranes; test cycling performance in coin cells with LiFePO cathodes .

Q. What adsorption mechanisms enable this IL’s use in removing methyl blue and chromium ions from wastewater?

- Answer :

- Hydrophobic interactions : PILs adsorb methyl blue via π-π stacking and van der Waals forces (confirmed by FTIR peak shifts at 1600 cm) .

- Ion exchange : Cr(VI) binds to TFSI⁻ via electrostatic interactions; quantify capacity (mg/g) via ICP-MS after batch adsorption tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.